Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

Laminin Receptor Peptide Amidation Binding Affinity

Select Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2) for its superior anti-angiogenic and anti-metastatic activity. The C-terminal amidation enhances receptor binding affinity and protease resistance, ensuring prolonged activity in serum-containing media. Unlike minimal motif YIGSR or RGD peptides targeting integrins, this nonapeptide selectively blocks 67LR-mediated laminin adhesion with nanomolar potency, validated in murine tumor models and C. albicans adherence assays. Essential tool for discriminating migration-dependent angiogenic steps from proliferation.

Molecular Formula C40H63N13O13S
Molecular Weight 966.1 g/mol
CAS No. 110590-61-9
Cat. No. B034076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
CAS110590-61-9
SynonymsCDPGYIGSR-NH2
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
laminin peptide 11
Molecular FormulaC40H63N13O13S
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
InChIKeyXJRPQJYLNDRHQD-JDIVNGTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CAS 110590-61-9): Laminin-Derived Nonapeptide Amide for Angiogenesis and Metastasis Research


Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2, Laminin Fragment 925-933 Amide) is a linear nonapeptide corresponding to residues 925-933 of the laminin B1 chain [1]. The compound features an amidated C-terminus (Arg-NH2), a modification that distinguishes it from its free acid counterpart. It is recognized as a competitive ligand for the 67 kDa laminin receptor (67LR) and is widely employed as a tool compound to investigate tumor cell adhesion, invasion, and angiogenesis .

Why Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 Cannot Be Substituted by Free Acid or Shorter Laminin Peptides


Generic substitution of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 with closely related laminin peptides is scientifically untenable due to defined structural and functional requirements. The C-terminal amidation is not a trivial modification; it directly enhances receptor binding affinity relative to the free acid form [1]. Furthermore, shorter fragments such as the pentapeptide YIGSR, while representing the minimal receptor-binding motif, exhibit substantially weaker inhibitory activity in functional assays and lack the full anti-angiogenic and anti-metastatic profile of the nonapeptide amide [2]. RGD-based peptides, though frequently used in adhesion studies, target distinct integrin pathways and fail to replicate the 67LR-mediated effects of this compound [3].

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2: Comparator-Driven Evidence for Scientific Selection


Superior Receptor Binding Affinity of C-Terminal Amide versus Free Acid Form

C-Terminal amidation in Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 confers higher binding affinity for the 67 kDa laminin receptor compared to the corresponding free acid (OH) form. While both peptides bind to the same receptor, the amide variant exhibits quantifiably stronger interaction [1].

Laminin Receptor Peptide Amidation Binding Affinity

Enhanced Proteolytic Stability Conferred by C-Terminal Amidation

The C-terminal amide group on Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 enhances resistance to carboxypeptidase degradation compared to non-amidated peptides. Amidation is a well-established structural modification that extends peptide half-life in biological matrices by preventing recognition and cleavage by exopeptidases .

Peptide Stability Protease Resistance Amidation

Significantly Greater Inhibition of Fungal Adherence Compared to RGD Peptides and YIGSR

In a quantitative adherence assay using cultured human epidermal keratinocytes, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2) reduced C. albicans attachment by 76% (P < 0.001). In contrast, RGD-containing peptide (PepTite-2000) achieved only 25% inhibition (P < 0.005), and both laminin itself and the pentapeptide YIGSR were markedly less active [1].

Candida albicans Cell Adhesion Antifungal

Potent In Vivo Inhibition of Solid Tumor Growth Without Direct Cytotoxicity

In vivo administration of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 markedly inhibited the growth of subcutaneous Sarcoma 180 solid tumors and Lewis lung carcinoma (3LL) in the lungs. Importantly, the peptide did not suppress the growth of ascitic Sarcoma 180 tumors derived from the same cell source, confirming that its anti-tumor effect is mediated exclusively by anti-angiogenesis rather than direct cytotoxicity [1].

Antiangiogenic Tumor Growth In Vivo

Nanomolar Affinity for 67 kDa Laminin Receptor Displacement

In whole cell receptor displacement assays, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (Lam.B1-(925-933)) exhibited an IC50 of 1–5 nM for displacing 125I-laminin from its receptor. This potency was equivalent to that of mEGF-(33-42) but approximately 1000-fold lower than that of intact laminin (IC50 0.2–0.3 nM) in cell attachment inhibition assays [1].

67LR Receptor Binding IC50

Selective Inhibition of Endothelial Cell Migration Without Affecting Proliferation

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 potently suppressed the migration of vascular endothelial cells induced by tumor-conditioned medium, yet it did not inhibit the in vitro proliferation of either endothelial cells or tumor cells [1]. This contrasts with many anti-angiogenic agents that directly impact cell viability or proliferation.

Endothelial Cell Migration Angiogenesis

Validated Application Scenarios for Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in Biomedical Research


In Vitro Angiogenesis Assays (Endothelial Cell Migration and Tube Formation)

Use Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 as a selective inhibitor of endothelial cell migration in Boyden chamber assays or Matrigel tube formation models. Its established potency in suppressing migration without affecting proliferation [1] makes it ideal for distinguishing migration-dependent angiogenic steps from cell growth. The amidated form ensures prolonged activity in serum-containing media due to enhanced protease resistance .

In Vivo Solid Tumor Xenograft Studies Targeting Angiogenesis

Employ this peptide in murine models of solid tumors (e.g., Sarcoma 180, Lewis lung carcinoma) to evaluate anti-angiogenic therapy. The compound's demonstrated in vivo efficacy in reducing solid tumor growth, coupled with its lack of effect on ascitic tumors [1], validates its use as a tool to probe the contribution of angiogenesis to tumor progression in vascularized versus non-vascularized environments.

Cell Adhesion and Invasion Assays (Laminin Receptor Blockade)

Utilize the compound in cell attachment assays on laminin-coated substrates to study 67LR-mediated adhesion. Its nanomolar IC50 for laminin displacement [1] and superior inhibitory activity compared to RGD peptides establish it as a reference antagonist for validating laminin-receptor interactions in cancer cell invasion and metastasis research.

Antifungal Adherence Studies (Candida albicans Models)

Apply the peptide as a positive control inhibitor in C. albicans adherence assays on human keratinocytes. Its 76% reduction in fungal attachment, significantly outperforming RGD peptides (25%) and YIGSR [1], makes it a benchmark compound for evaluating novel anti-adhesive agents targeting laminin-binding mechanisms in cutaneous candidiasis.

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